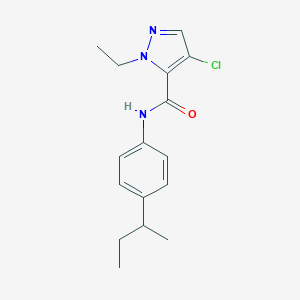
N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide, also known as TAK-779, is a synthetic compound that belongs to the family of chemokine receptor antagonists. It was first discovered in the late 1990s and has since been extensively studied for its potential applications in scientific research.
作用机制
N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide exerts its effects by binding to the CXCR3 receptor and blocking the binding of its natural ligands, which include chemokines such as CXCL9, CXCL10, and CXCL11. This prevents the activation of CXCR3 signaling pathways, which are involved in the recruitment and activation of immune cells such as T cells, natural killer cells, and macrophages.
Biochemical and physiological effects:
Studies have shown that N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide can modulate various biochemical and physiological processes in the body. For example, it has been shown to inhibit the migration and activation of T cells and natural killer cells, which play a critical role in the immune response. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide is its high potency and selectivity for the CXCR3 receptor, which makes it a useful tool for investigating the role of this receptor in different diseases and conditions. However, one limitation of N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide. One possibility is to investigate its potential applications in the treatment of various diseases, such as cancer, autoimmune disorders, and infectious diseases. Another direction is to explore its interactions with other signaling pathways and receptors, which could provide insights into its broader physiological effects. Finally, further studies are needed to optimize its pharmacokinetic properties and develop more effective formulations for use in experimental settings.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide involves several steps, including the reaction of 3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-chloro-4-methylphenyl)amine to form the final product.
科学研究应用
N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of the chemokine receptor CXCR3, which plays a key role in the immune response and inflammation. N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide has been used in various studies to investigate the role of CXCR3 in different diseases and conditions, including cancer, autoimmune disorders, and infectious diseases.
属性
产品名称 |
N-(3-chloro-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
|---|---|
分子式 |
C20H23ClN4O |
分子量 |
370.9 g/mol |
IUPAC 名称 |
N-(3-chloro-4-methylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4O/c1-13-2-3-16(5-17(13)21)24-18(26)19-6-14-4-15(7-19)9-20(8-14,10-19)25-12-22-11-23-25/h2-3,5,11-12,14-15H,4,6-10H2,1H3,(H,24,26) |
InChI 键 |
HEGZJWFHPJEGOZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)



![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)

